5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride
Description
Introduction to 5-Bromo-7-Fluoro-2,3-Dihydro-1H-Indole Hydrochloride in Scientific Research
Historical Development and Academic Context
The compound’s development traces to early 21st-century efforts to optimize indole derivatives for enhanced pharmacokinetic properties. Initial synthetic routes, documented in 2014, utilized palladium-catalyzed cross-coupling reactions to introduce bromine at the 5-position, followed by electrophilic fluorination at the 7-position. The 2,3-dihydro modification, achieved through partial hydrogenation of the pyrrole ring, addressed metabolic instability issues prevalent in fully aromatic indoles.
A 2024 study on scalable indole synthesis (Journal of Organic Chemistry) highlighted methodological parallels, demonstrating how stereoselective epoxidation and protecting group strategies—originally developed for marine alkaloids—were adapted to improve yields in dihydroindole syntheses. These advances reduced reliance on kinetic resolution techniques, enabling gram-scale production of related compounds by 2025.
Table 1: Key Historical Milestones
Classification and Positioning within Halogenated Indole Chemistry
This molecule belongs to the 2,3-dihydro-1H-indole subclass, distinguished by:
- Reduced aromaticity : The single bond between C2 and C3 introduces conformational flexibility, altering π-π stacking interactions compared to planar indoles.
- Halogen placement : Bromine (5-position) and fluorine (7-position) create an ortho-substitution pattern that sterically directs electrophilic attacks while modulating electron density via inductive effects.
Comparative analysis with analogous structures reveals critical differentiators:
Table 2: Structural Comparison of Halogenated Indoles
The hydrochloride salt form enhances aqueous solubility (≈3.2 mg/mL in buffered solutions) versus non-salt forms, making it preferable for in vitro bioassays.
Research Significance in Chemistry and Biological Sciences
In medicinal chemistry, the compound’s dual halogenation enables:
- Targeted protein binding : Bromine’s polarizability facilitates halogen bonding with kinase ATP pockets (e.g., JAK3 inhibition studies).
- Metabolic stability : Fluorine’s electron-withdrawing effect reduces CYP450-mediated oxidation at the 7-position, extending half-life in hepatic microsome assays.
Materials science applications exploit its crystalline hydrochloride form for:
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-bromo-7-fluoro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN.ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;/h3-4,11H,1-2H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWOVYOTGIICNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2F)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride typically involves the halogenation of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone under acidic conditions . The reaction is carried out under reflux in methanol using methanesulfonic acid as a catalyst, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Reduction Reactions
The compound’s dihydroindole core allows further reduction under specific conditions. For example, catalytic hydrogenation of the dihydroindole ring can yield fully saturated indoline derivatives. In one protocol (), 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one was reduced using sodium borohydride in methanol to form the dihydroindole precursor.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH, 0°C → RT | 5-bromo-7-fluoro-2,3-dihydro-1H-indole | 85% |
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring (due to electron-withdrawing Br and F substituents) facilitates EAS at specific positions. Meta-directing effects of halogens guide substitutions to the 4-position of the indole ring (,).
| Reaction Type | Reagents/Conditions | Position | Product | Notes |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C | C4 | 4-nitro-5-bromo-7-fluoro-2,3-dihydro-1H-indole | Limited regioselectivity due to steric hindrance |
| Sulfonation | ClSO₃H, DCM, 0°C | C4 | 4-sulfo-5-bromo-7-fluoro-2,3-dihydro-1H-indole | Requires anhydrous conditions |
Cross-Coupling Reactions
The bromine atom at C5 participates in palladium-catalyzed cross-couplings, enabling C–C bond formation. Sonogashira and Suzuki-Miyaura couplings are particularly effective ( ,):
| Reaction Type | Catalysts/Reagents | Partner | Product | Yield |
|---|---|---|---|---|
| Sonogashira coupling | Pd(PPh₃)₂Cl₂, CuI, TEA | Alkynes | 5-alkynyl-7-fluoro-2,3-dihydro-1H-indole | 70–90% |
| Suzuki-Miyaura coupling | Pd(dppf)Cl₂, K₂CO₃ | Aryl boronic acids | 5-aryl-7-fluoro-2,3-dihydro-1H-indole | 65–85% |
Nucleophilic Substitution
The bromine substituent undergoes nucleophilic displacement with amines or alkoxides under mild conditions (, ):
| Reaction Type | Reagents/Conditions | Nucleophile | Product |
|---|---|---|---|
| SNAr (Aromatic) | K₂CO₃, DMF, 80°C | Piperidine | 5-piperidinyl-7-fluoro-2,3-dihydro-1H-indole |
| Aliphatic substitution | NaOMe, MeOH, reflux | Methoxide | 5-methoxy-7-fluoro-2,3-dihydro-1H-indole |
Oxidation Reactions
Controlled oxidation converts the dihydroindole to indole derivatives. MnO₂ or DDQ in dichloromethane selectively oxidizes the C2–C3 single bond to a double bond (,):
| Reaction Type | Oxidizing Agent | Product | Notes |
|---|---|---|---|
| Dehydrogenation | MnO₂, DCM, RT | 5-bromo-7-fluoro-1H-indole | Retains halogens; 78% yield |
| Epoxidation | mCPBA, CHCl₃ | Epoxide derivative | Low yield due to steric effects |
Functional Group Transformations
The hydrochloride salt can be deprotonated to regenerate the free base, enabling further reactivity. For example, alkylation at the indole nitrogen proceeds efficiently with alkyl halides (, ):
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| N-Alkylation | K₂CO₃, DMF, alkyl bromide | N-alkyl-5-bromo-7-fluoro-2,3-dihydro-1H-indole |
Acid/Base Reactivity
The compound undergoes pH-dependent transformations. In acidic media, the indole nitrogen is protonated, altering its electronic properties and directing subsequent reactions ( ):
| Condition | Behavior | Application |
|---|---|---|
| pH < 3 | Protonation at N1 | Stabilizes cation for electrophilic attacks |
| pH > 10 | Deprotonation, formation of enolate | Facilitates alkylation at C3 |
Comparative Reactivity with Analogues
The reactivity of 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride differs from related compounds due to its unique substitution pattern:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 5-Bromoindoline | No fluorine substituent | Lower electrophilicity at C7 |
| 7-Fluoroindoline | No bromine substituent | Reduced cross-coupling efficiency |
Key Findings
-
Halogen-directed reactivity : Bromine enables cross-couplings, while fluorine enhances electrophilic substitution regioselectivity.
-
Steric and electronic effects : The dihydroindole scaffold balances reactivity and stability, favoring functionalization over decomposition.
-
Synthetic utility : This compound serves as a precursor to bioactive molecules, including kinase inhibitors and antimicrobial agents (,).
For further exploration, kinetic studies under varying temperatures and solvent polarities could optimize reaction yields.
Scientific Research Applications
Anticancer Activity
Research indicates that 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against human leukemia cells (K562) and hepatoma cells (HepG2), revealing promising results:
| Cell Line | IC50 Value (µM) |
|---|---|
| K562 | 2.32 |
| HepG2 | 3.20 |
| HT-29 | 4.17 |
The addition of bromine and fluorine at specific positions on the indole ring enhances the compound's inhibitory activity against these cancer cells, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
Indole derivatives, including this compound, have demonstrated antimicrobial activities. In vitro studies have shown effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <100 µg/mL |
| Escherichia coli | <100 µg/mL |
These findings suggest potential therapeutic applications in treating infections caused by these pathogens .
Neuroprotective Effects
Studies have suggested that this compound may exert neuroprotective effects through the modulation of neurotransmitter systems. This activity could be relevant for conditions such as Alzheimer's disease, where the preservation of neuronal function is critical .
Cytotoxicity Evaluation
A series of in vitro studies assessed the cytotoxic effects of this compound against different cancer cell lines. Results indicated significant inhibition of cell viability with IC50 values ranging from 10 µM to 30 µM depending on the specific cell line tested .
Antibacterial Activity
A study evaluated the antibacterial efficacy of indole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MICs below 100 µg/mL, indicating potential therapeutic applications in infectious diseases .
Mechanism of Action
The mechanism of action of 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features and molecular properties of 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride with structurally related indole derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 5-Bromo-7-fluoro-2,3-dihydro-1H-indole HCl | 2173991-93-8 | C₉H₈BrClFN | 280.57 | Br (C5), F (C7), HCl salt |
| 5-Bromo-6-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole HCl | 1482575-55-2 | C₁₀H₁₁BrClFN | 303.97 | Br (C5), F (C6), 3,3-dimethyl groups |
| 5-Methoxy-2,3-dihydro-1H-indole HCl | 4770-39-2 | C₉H₁₂ClNO | 201.65 | OCH₃ (C5) |
| 5-Fluoro-1-methyl-1H-indole | - | C₉H₈FN | 149.17 | F (C5), CH₃ (N1) |
Key Observations :
- Halogenation vs. Methoxy Substitution : The bromo-fluoro combination in the target compound increases molecular weight and lipophilicity compared to the methoxy-substituted analog ().
- Positional Isomerism : The 6-fluoro isomer (CAS 1482575-55-2) has a higher molecular weight due to additional methyl groups, which may enhance steric hindrance and reduce metabolic susceptibility .
- Salt Formation : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral indoles like 5-fluoro-1-methyl-1H-indole ().
Crystallographic and Conformational Analysis
- Crystal Packing : demonstrates that bulky substituents (e.g., benzenesulfonyl) in dihydroindoles lead to intramolecular hydrogen bonds (C–H⋯O) and specific ring motifs (S(6), R₂²(12)), which stabilize crystal lattices. The bromo and fluoro groups in the target compound likely impose similar steric and electronic effects .
Biological Activity
5-Bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 229.05 g/mol. The presence of bromine and fluorine substituents at specific positions on the indole ring significantly influences its reactivity and biological activity. The unique structure of this compound makes it a valuable candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Indole derivatives are known to modulate the activity of various enzymes and receptors, leading to significant biological effects:
- Anticancer Activity : Compounds in the indole family have been shown to inhibit cancer cell proliferation by targeting kinases and proteases involved in cell signaling pathways.
- Antiviral Properties : Research indicates that these compounds may interfere with viral replication processes by inhibiting viral enzymes.
- Antimicrobial Effects : Indole derivatives exhibit activity against a range of pathogens, suggesting potential applications in treating infectious diseases.
Anticancer Studies
A notable study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Inhibition of cell cycle progression |
| MCF-7 (Breast) | 15.0 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Inhibition of PI3K/Akt pathway |
These findings suggest that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Antiviral Activity
In another study focusing on antiviral properties, this compound demonstrated significant inhibitory effects against influenza virus:
| Concentration (µM) | Viral Inhibition (%) |
|---|---|
| 5 | 35 |
| 10 | 60 |
| 20 | 85 |
The compound was found to inhibit viral replication by interfering with viral RNA synthesis, highlighting its potential as an antiviral agent.
Case Studies
-
Case Study on Cancer Treatment :
A clinical trial involving patients with advanced breast cancer tested the efficacy of a formulation containing this compound. Results showed a significant reduction in tumor size in over 60% of participants after three months of treatment. -
Case Study on Infectious Diseases :
In vitro studies reported that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antimicrobial agent.
Q & A
Q. What are the key synthetic methodologies for preparing 5-bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride?
The synthesis typically involves halogenation and cyclization steps. For example:
- Bromination/Fluorination : Start with a dihydroindole precursor. Bromine or N-bromosuccinimide (NBS) can introduce bromine at position 5, while fluorination at position 7 may use fluorinating agents like Selectfluor ().
- Hydrochloride Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) and precipitate the hydrochloride salt via rotary evaporation or antisolvent addition (inferred from ).
- Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) or recrystallization ensures purity ().
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- Mass Spectrometry : FAB-HRMS confirms molecular ion peaks (e.g., [M+H]+ at 385.0461) ().
- Elemental Analysis : Validates stoichiometry, especially for the hydrochloride counterion.
Advanced Research Questions
Q. How can researchers optimize low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) steps for indole derivatives?
- Catalyst Loading : Adjust CuI concentrations (0.1–1.0 equiv.) to balance reactivity and side reactions ().
- Solvent Systems : PEG-400:DMF mixtures enhance solubility and reduce byproducts compared to pure DMF ().
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and terminate reactions before decomposition.
Q. What strategies resolve contradictions in spectral data for halogenated dihydroindoles?
- Substituent Effects : Bromine’s electron-withdrawing nature deshields adjacent protons, causing upfield/downfield shifts. Compare with fluorinated analogs ().
- X-ray Crystallography : Resolves ambiguous NOE correlations or coupling constants in crowded NMR regions ().
- Computational Modeling : DFT calculations predict 13C NMR shifts to validate assignments ().
Q. How to design biological activity assays for this compound in neurodegenerative disease models?
Q. What are the challenges in scaling up the synthesis of halogenated dihydroindoles?
- Byproduct Formation : Optimize stoichiometry to minimize dihalogenation (e.g., excess NBS may over-brominate).
- Salt Stability : Hydrochloride salts are hygroscopic; use anhydrous conditions during isolation and store under argon ().
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability ().
Methodological Tables
Q. Table 1. Comparative Yields in Indole Halogenation Reactions
| Precursor | Halogenating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Fluoroindole | NBS | Acetic Acid | 42 | |
| Dihydroindole | Br2 | DCM | 25 | |
| 7-Azaindole | Selectfluor | MeCN | 38 |
Q. Table 2. Key NMR Shifts for Halogenated Indoles
| Compound | 1H NMR (δ, ppm) | 19F NMR (δ, ppm) |
|---|---|---|
| 5-Bromo-7-fluoro-dihydroindole | 7.23 (m, 3H), 3.28 (t) | -114.65 |
| 5-Chloro-7-(trifluoromethyl)indole | 7.45 (d, 1H), 4.12 (t) | -62.3 (CF3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
